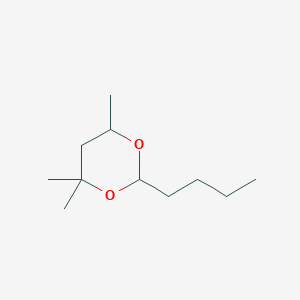

2-Butyl-4,4,6-trimethyl-1,3-dioxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-4,4,6-trimethyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-5-6-7-10-12-9(2)8-11(3,4)13-10/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBNQDBPPTZYJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1OC(CC(O1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052205 | |

| Record name | 2-Butyl-4,4,6-trimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54546-26-8 | |

| Record name | 2-Butyl-4,4,6-trimethyl-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54546-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxane, 2-butyl-4,4,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054546268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxane, 2-butyl-4,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butyl-4,4,6-trimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butyl-4,4,6-trimethyl-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Butyl-4,4,6-trimethyl-1,3-dioxane chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Butyl-4,4,6-trimethyl-1,3-dioxane

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in both industrial and research settings. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, analytical characterization, reactivity, and safety considerations of this molecule. The narrative emphasizes the causality behind chemical principles and experimental protocols, ensuring a deep and practical understanding of the subject matter.

Introduction and Molecular Overview

This compound (CAS No. 54546-26-8) is a cyclic acetal derived from the condensation of n-pentanal and 2-methyl-2,4-pentanediol.[1] While its primary commercial application lies within the fragrance industry, where it is valued for its fresh, green, and herbaceous aroma, its chemical structure serves as an excellent model for understanding the behavior of 1,3-dioxane systems.[2][3][4] For professionals in pharmaceutical development, the 1,3-dioxane scaffold is significant as a common protecting group for carbonyls and 1,3-diols, which is a foundational strategy in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[5] This guide will, therefore, explore its properties from a perspective that is valuable to both synthetic and analytical chemists.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These constants are critical for its handling, purification, and application in various experimental setups.

| Property | Value | Reference |

| CAS Number | 54546-26-8 | [2] |

| Molecular Formula | C₁₁H₂₂O₂ | [3] |

| Molar Mass | 186.29 g/mol | [3] |

| Appearance | Colorless liquid | [2][3] |

| Odor | Spicy, herbaceous, green | [2][4] |

| Density | 0.856 g/cm³ | [3] |

| Boiling Point | 207.1 °C at 760 mmHg | [3] |

| Flash Point | 74.9 °C | [3] |

| Refractive Index (n²⁰/D) | 1.4295 | [1] |

Synthesis: Acid-Catalyzed Acetalization

The synthesis of this compound is a classic example of acid-catalyzed acetal formation. The reaction proceeds by combining an aldehyde (n-pentanal) with a 1,3-diol (2-methyl-2,4-pentanediol).

Expertise & Causality:

The choice of an acid catalyst (e.g., p-toluenesulfonic acid) is crucial. The catalyst protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the hydroxyl groups of the diol. The reaction is reversible, and the formation of water as a byproduct means that its removal is necessary to drive the equilibrium toward the product, in accordance with Le Châtelier's principle. Azeotropic distillation with a solvent like methylene chloride or cyclohexane is the field-proven method for achieving this, as it effectively removes water from the reaction mixture as it forms.[1][6]

Experimental Protocol: Synthesis

-

Apparatus Setup: Equip a 1-liter round-bottom flask with a magnetic stirrer, a Dean-Stark trap or a Vigreux column with a tray trap, a condenser, and a thermometer.

-

Charging Reagents: To the flask, add 2-methyl-2,4-pentanediol (118 g, 1.0 mol), n-pentanal (86 g, 1.0 mol), and a suitable solvent for azeotropic distillation such as methylene chloride (250 g).[1]

-

Catalyst Addition: Under stirring, add a catalytic amount of p-toluenesulfonic acid (approx. 0.05 g) at approximately 20°C.[1]

-

Azeotropic Distillation: Heat the mixture. The water-solvent azeotrope will begin to distill. Continue heating over approximately 3 hours, collecting the water in the trap, until the theoretical amount of water (18 g) is removed. The flask temperature should be maintained around 57°C if using methylene chloride.[1]

-

Workup: Cool the reaction mixture. Neutralize the acid catalyst by washing the solution with a mild base (e.g., a saturated sodium bicarbonate solution), followed by a water wash to remove any remaining salts.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation. The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure 2-n-butyl-4,4,6-trimethyl-1,3-dioxane (boiling point 81-82°C at 1 mm Hg).[1]

Visualization: Synthesis Mechanism

Caption: Acid-catalyzed formation of this compound.

Structural Elucidation and Analytical Workflow

Confirming the structure and purity of the synthesized compound is a critical, self-validating step in any chemical workflow. A combination of spectroscopic methods is employed for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for this exact compound are not publicly available, we can predict the key features based on its structure and established NMR principles.[7][8]

-

¹H NMR: The spectrum would be complex due to the number of methyl and methylene groups. Key expected signals include:

-

A triplet for the terminal methyl group of the butyl chain (~0.9 ppm).

-

Multiplets for the three methylene groups of the butyl chain (approx. 1.2-1.6 ppm).

-

A triplet for the proton at the C2 position, coupled to the adjacent methylene group of the butyl chain (~4.5 ppm).

-

Distinct singlets for the two geminal methyl groups at the C4 position.

-

A doublet for the methyl group at the C6 position.

-

Multiplets for the methylene (C5) and methine (C6) protons on the dioxane ring.

-

-

¹³C NMR: The spectrum should show 11 distinct signals corresponding to each unique carbon atom in the molecule. The carbon at the C2 position (the acetal carbon) would be the most downfield signal in the aliphatic region (approx. 95-105 ppm).

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is invaluable for determining the molecular weight and fragmentation pattern.[9]

-

Molecular Ion: The Electron Ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺•) peak at m/z = 186.

-

Fragmentation Pattern: The fragmentation of 1,3-dioxanes is well-characterized.[9] Key fragmentation pathways would likely involve:

-

Loss of the butyl group at C2 (M-57), leading to a stable oxonium ion.

-

Loss of a methyl group from the C4 or C6 positions (M-15).

-

Ring-opening reactions followed by further fragmentation.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of alkane C-H bonds.

-

C-O Stretching: The most diagnostic peaks for the acetal group are strong C-O stretching vibrations, typically found in the 1000-1200 cm⁻¹ region.[10][11] The absence of a strong, broad O-H peak (~3300 cm⁻¹) and a strong C=O peak (~1715 cm⁻¹) would confirm the consumption of the starting diol and aldehyde, respectively.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the stability of the acetal functional group.

-

Stability: The 1,3-dioxane ring is highly stable under neutral, basic, and many oxidative and reductive conditions. This robustness is why it is frequently employed as a protecting group in organic synthesis.[5]

-

Acid-Catalyzed Hydrolysis: The compound is labile to aqueous acid. In the presence of a Brønsted or Lewis acid, the acetal will hydrolyze, reverting to its constituent aldehyde (n-pentanal) and diol (2-methyl-2,4-pentanediol). This reaction is the reverse of its synthesis. The ability to be easily removed under specific conditions is a key requirement for any protecting group.

Visualization: Acetal Hydrolysis Mechanism

Caption: Mechanism of acid-catalyzed hydrolysis of the 1,3-dioxane ring.

Safety, Handling, and Toxicology

As a fragrance ingredient, the safety of this compound has been assessed for consumer applications. The Research Institute for Fragrance Materials (RIFM) has published a safety assessment, which is the authoritative source for toxicological data.[12][13] For laboratory use, standard precautions for handling organic liquids should be followed.

Protocol: Safe Laboratory Handling

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]

-

Fire Safety: The compound is a combustible liquid with a flash point of 74.9 °C.[3] Keep it away from open flames, sparks, and other sources of ignition.[15][16] Use non-sparking tools for transfers.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong acids and oxidizing agents.[14]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[17]

Applications in Research and Drug Development

While its primary role is in perfumery, the chemical nature of this compound provides several points of relevance for the pharmaceutical scientist.

-

Protecting Group Chemistry: The synthesis and hydrolysis of this compound are textbook examples of the use of 1,3-diols to protect aldehydes. In complex molecule synthesis, such as in the development of new drug candidates, protecting sensitive functional groups is a fundamental requirement to prevent unwanted side reactions.[5]

-

Scaffold for Library Synthesis: The substituted 1,3-dioxane ring can be viewed as a rigid, lipophilic scaffold. In drug discovery, such scaffolds are often used as starting points for creating libraries of related compounds to probe interactions with biological targets.[][19]

-

Analytical Standard: For laboratories studying environmental contaminants or industrial process byproducts, a well-characterized sample of this compound could serve as an analytical standard for developing GC-MS or other detection methods.

Conclusion

This compound is more than a simple fragrance ingredient; it is a valuable case study in the chemistry of cyclic acetals. Its synthesis illustrates key principles of equilibrium and catalysis, its structural analysis requires a multi-technique spectroscopic approach, and its reactivity profile highlights its utility as a stable yet readily cleavable chemical moiety. For scientists in research and drug development, a thorough understanding of such structures provides essential knowledge applicable to the broader field of complex organic synthesis and molecular design.

References

- Google Patents. (1975). US3884841A - 2-n-butyl 4,4,6-trimethyl-1,3 dioxane perfume.

-

MilliporeSigma. (2021). Safety Data Sheet. Available at: [Link]

-

The Fragrance Conservatory. (n.d.). This compound. Available at: [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 54546-26-8 Name: this compound. Available at: [Link]

-

PubChemLite. (n.d.). This compound. Available at: [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available at: [Link]

- Sullivan, G., et al. (2024). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 54546-26-8. Food and Chemical Toxicology, 194, 115072.

- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2,4,6-trimethyl-4-phenyl-1,3-dioxane, CAS Registry Number 5182-36-5. Food and Chemical Toxicology, 161, 112852.

- Google Patents. (1999). US5888961A - 1,3-dioxane and its use in perfumery.

-

PubChem. (n.d.). 2,2,4-Trimethyl-1,3-dioxolane. Available at: [Link]

- G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

NIST. (n.d.). 1,3-Dioxane, 2,4,6-trimethyl-, (2α,4α,6α)-. Available at: [Link]

- Suffet, I. H., et al. (1995). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Water Science and Technology, 31(11), 63-69.

- Kocienski, P. J. (2002). Protecting Groups. Georg Thieme Verlag.

-

Doc Brown's Chemistry. (2026). Infrared Spectroscopy. Available at: [Link]

-

NIST. (n.d.). 1,3-Dioxane, 2,4,6-trimethyl-, (2α,4α,6α)-. Available at: [Link]

-

Pharmaceutical Technology. (2008). Advances in Green Chemistry for Pharmaceutical Applications. Available at: [Link]

- Zheng, Y., et al. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. Acta Pharmaceutica Sinica B, 12(9), 3435-3453.

-

Human Metabolome Database. (2022). Showing metabocard for 2,2,4-Trimethyl-1,3-dioxolane (HMDB0037266). Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of dioxane and dioxane-water mixture (1 : 28). Available at: [Link]

-

Chemistry 12. (n.d.). Sample Chemistry Problems. Available at: [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

-

PubMed. (2024). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 54546-26-8. Available at: [Link]

-

Leffingwell, J. C. (n.d.). The 2,4,6-trimethyl-4-[(E)-2-phenylvinyl]-1,3-dioxanes. Available at: [Link]

Sources

- 1. US3884841A - 2-n-butyl 4,4,6-trimethyl-1,3 dioxane perfume - Google Patents [patents.google.com]

- 2. This compound | 54546-26-8 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. US5888961A - 1,3-dioxane and its use in perfumery - Google Patents [patents.google.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 13. RIFM fragrance ingredient safety assessment, this compound, CAS registry number 54546-26-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemscene.com [chemscene.com]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 16. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 54546-26-8 Name: this compound [xixisys.com]

- 19. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to the Synthesis of 2-Butyl-4,4,6-trimethyl-1,3-dioxane

Abstract: This guide provides a comprehensive overview of the synthesis of 2-Butyl-4,4,6-trimethyl-1,3-dioxane, a cyclic acetal with applications in the fragrance industry.[1][2][3] It delves into the underlying chemical principles, offers a detailed experimental protocol, and outlines methods for purification and characterization. This document is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development, providing the technical accuracy and field-proven insights necessary for successful synthesis.

Introduction and Strategic Overview

1,3-Dioxanes are a class of cyclic acetals formed from the reaction of a carbonyl compound (an aldehyde or ketone) with a 1,3-diol.[4][5] These structures are of significant interest in organic chemistry, often employed as protecting groups for carbonyls due to their stability in neutral, basic, and reductive conditions.[6] The target molecule, this compound, is the cyclic acetal derived from the condensation of n-pentanal (valeraldehyde) and 2-methyl-2,4-pentanediol (also known as hexylene glycol).[1] This specific compound is noted for its use as a fragrance ingredient, imparting fresh, green, and herbal notes to perfume compositions.[1][2][3]

The synthesis relies on the principle of acid-catalyzed acetal formation, a reversible reaction. To ensure a high yield of the desired product, the equilibrium must be shifted towards the acetal. This is strategically achieved by the continuous removal of water, a byproduct of the reaction, typically through azeotropic distillation using a Dean-Stark apparatus.[4][7][8]

Reaction Mechanism: Acid-Catalyzed Acetal Formation

The formation of this compound proceeds via a well-established acid-catalyzed mechanism. The process can be dissected into several key steps:

-

Protonation of the Carbonyl: The acid catalyst, commonly p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of valeraldehyde.[6][9] This initial step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

-

Nucleophilic Attack and Hemiacetal Formation: One of the hydroxyl groups of 2-methyl-2,4-pentanediol, acting as a nucleophile, attacks the activated carbonyl carbon.[9] Following deprotonation, a hemiacetal intermediate is formed.[7][9]

-

Formation of an Oxonium Ion: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

-

Ring Closure and Water Elimination: The second hydroxyl group of the diol performs an intramolecular nucleophilic attack, displacing the water molecule and closing the six-membered ring. This step forms a protonated 1,3-dioxane.

-

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the final proton, regenerating the acid catalyst and yielding the neutral this compound product.[9]

The entire process is a series of equilibria. The removal of water is the driving force that pushes the reaction to completion, in accordance with Le Châtelier's principle.[7][10]

Experimental Protocol

This protocol is based on established procedures for the synthesis of 1,3-dioxanes.[1][3]

Materials and Equipment

| Reagents | Properties | Equipment |

| 2-Methyl-2,4-pentanediol (Hexylene Glycol), C₆H₁₄O₂ | MW: 118.17 g/mol , Density: 0.92 g/mL[11][12] | 1 L Round-bottom flask |

| n-Pentanal (Valeraldehyde), C₅H₁₀O | MW: 86.13 g/mol , Density: 0.81 g/mL[13][14] | Dean-Stark apparatus[8] |

| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | Catalyst | Reflux condenser |

| Toluene or Methylene Chloride | Solvent | Magnetic stirrer and stir bar |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | For neutralization | Heating mantle |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying agent | Separatory funnel |

| Rotary evaporator | ||

| Distillation apparatus |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 1 L round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

-

Charging Reactants: To the flask, add 118 g (1.0 mol) of 2-methyl-2,4-pentanediol, 86 g (1.0 mol) of n-pentanal, and 250 mL of a suitable solvent like toluene or methylene chloride.[1]

-

Insight: Toluene is often preferred as it forms an azeotrope with water, facilitating its removal in the Dean-Stark trap. The boiling point of the toluene-water azeotrope is lower than that of toluene itself, allowing for efficient separation at a controlled temperature.

-

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.1 g).[1]

-

Azeotropic Distillation: Heat the mixture to reflux with vigorous stirring. The solvent will begin to boil, and its vapor will condense in the condenser and collect in the Dean-Stark trap.[7] As the reaction proceeds, water will be formed and will co-distill with the solvent.[7] In the trap, the denser water will separate and collect at the bottom, while the less dense solvent will overflow back into the reaction flask.

-

Monitoring the Reaction: Continue the reflux for approximately 3-4 hours, or until the theoretical amount of water (18 mL, from 1.0 mol of reaction) has been collected in the trap.[1] The cessation of water collection is a reliable indicator that the reaction is complete.

-

Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the p-TsOH catalyst. Follow this with a wash using brine (saturated NaCl solution) to aid in phase separation.

-

Insight: Neutralization is critical to prevent the reverse reaction (hydrolysis of the acetal back to the aldehyde and diol) during the subsequent purification steps.

-

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

Purification

The crude product obtained after solvent removal is an evaporation residue.[1] This residue should be purified by fractional distillation under reduced pressure (vacuum distillation).

-

Expected Boiling Point: 81-82°C at 1 mm Hg.[1]

Collect the fraction that distills at the correct temperature and pressure. A small forerun may be collected first, containing any residual solvent or low-boiling impurities.[1]

Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms and the presence of characteristic peaks for the dioxane ring and its substituents.

-

Infrared (IR) Spectroscopy: Will show the absence of a broad O-H stretch (from the diol) and a strong C=O stretch (from the aldehyde), and the presence of C-O-C stretches characteristic of an acetal.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity of the distilled product and confirm its molecular weight.

Visualizing the Process

Reaction Scheme

Caption: Synthesis of this compound

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification.

Safety and Handling

-

Valeraldehyde: Is a flammable liquid with a pungent odor.[15][16] It should be handled in a well-ventilated fume hood. It is incompatible with strong oxidizing agents, acids, and bases.[13]

-

2-Methyl-2,4-pentanediol: Is an irritant at high concentrations.[11] It is incompatible with strong oxidizing agents and strong acids.[17]

-

Toluene/Methylene Chloride: Are flammable and volatile organic solvents. All heating should be performed using a heating mantle, not an open flame.

-

p-Toluenesulfonic acid: Is a corrosive solid. Avoid contact with skin and eyes.

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

References

- Reactions of Aldehydes and Ketones 2. (n.d.).

- 2-Methyl-2,4-pentanediol - Wikipedia. (n.d.).

- 2-METHYL-2,4-PENTANEDIOL - Ataman Kimya. (n.d.).

- 2-Methyl-2,4-pentanediol | 107-41-5 - ChemicalBook. (2025).

- Application Notes and Protocols: Acid-Catalyzed Dioxolane Formation - Benchchem. (2025).

- Pentanal | C5H10O | CID 8063 - PubChem - NIH. (n.d.).

- Valeraldehyde - Saiper Chemicals. (2019).

- Valeraldehyde | CAS#:110-62-3 | Chemsrc. (2025).

- 2-Methyl-2,4-pentanediol - Grokipedia. (n.d.).

- VALERALDEHYDE - CAMEO Chemicals - NOAA. (n.d.).

- Valeraldehyde CAS 110-62-3 | Fragrance Ingredients Suppliers. (n.d.).

- US3884841A - 2-n-butyl 4,4,6-trimethyl-1,3 dioxane perfume - Google Patents. (n.d.).

- Method for making acetal compounds - European Patent Office - EP 0905115 A1 - Googleapis.com. (n.d.).

- 2-Methyl-2,4-pentanediol for synthesis 107-41-5 - Sigma-Aldrich. (n.d.).

- Dean–Stark apparatus - Wikipedia. (n.d.).

- An efficient synthesis of 1,3-dioxane-4,6-diones. (2017). HETEROCYCLES, 94(6), 1115.

- Small-Scale Procedure for Acid-Catalyzed Ketal Formation - ACS Publications. (2019).

- 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. (n.d.).

- Synthesis of 1,3-dioxolanes - Organic Chemistry Portal. (n.d.).

- NEW 2,4,6-SUBSTITUTED 1,3-DIOXANES: SYNTHESIS, STEREOCHEMISTRY AND THERMODYNAMIC DATA DETERMINATIONS BY CIS-TRANS ISOMERS EQUILI - ResearchGate. (n.d.).

- A plausible mechanism for the synthesis of 1,3-dioxolanes from the reaction of 1,2-diols and ketones using GO - ResearchGate. (n.d.).

- 19.5: Addition of Alcohols—Acetal Formation - Chemistry LibreTexts. (2019).

- Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - MDPI. (n.d.).

- Making 1,3-Dioxolane - YouTube. (2023).

- 4 - Organic Syntheses Procedure. (n.d.).

- This compound - The Fragrance Conservatory. (n.d.).

- US5888961A - 1,3-dioxane and its use in perfumery - Google Patents. (n.d.).

- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.).

Sources

- 1. US3884841A - 2-n-butyl 4,4,6-trimethyl-1,3 dioxane perfume - Google Patents [patents.google.com]

- 2. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 3. US5888961A - 1,3-dioxane and its use in perfumery - Google Patents [patents.google.com]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. 2-Methyl-2,4-pentanediol - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. Valeraldehyde | CAS#:110-62-3 | Chemsrc [chemsrc.com]

- 14. zhishangchem.com [zhishangchem.com]

- 15. Pentanal | C5H10O | CID 8063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. saiper.com [saiper.com]

- 17. 2-Methyl-2,4-pentanediol | 107-41-5 [chemicalbook.com]

An In-depth Technical Guide to 2-Butyl-4,4,6-trimethyl-1,3-dioxane (CAS 54546-26-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Butyl-4,4,6-trimethyl-1,3-dioxane (CAS 54546-26-8), a substituted cyclic acetal. While primarily utilized in the fragrance industry for its unique sensory properties, the 1,3-dioxane scaffold is of growing interest in medicinal chemistry due to its presence in various bioactive molecules and its utility as a stable, yet cleavable, protecting group in complex syntheses. This document consolidates available physicochemical data, details its synthesis, explores its chemical stability and reactivity, outlines analytical methodologies for its characterization, and discusses its current applications and potential relevance in a broader research and development context. Given the limited publicly available data specific to this molecule, this guide supplements known information with established principles and data from analogous 1,3-dioxane structures to provide a holistic and scientifically grounded perspective.

Chemical Identity and Physicochemical Properties

This compound is a colorless liquid known commercially by trade names such as Herboxane.[1][2] It is characterized by a fresh, green, and spicy herbaceous aroma, with notes reminiscent of chamomile, basil, and juniper.[1][2] Its primary application is as a fragrance ingredient in a wide array of consumer products, particularly in fabric care.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 54546-26-8 | [2] |

| Molecular Formula | C₁₁H₂₂O₂ | [4] |

| Molecular Weight | 186.29 g/mol | [4] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 81-82 °C at 1 mmHg | [1] |

| Refractive Index (n²⁰/D) | 1.4295 | [1] |

| Predicted XlogP | 3.1 | [4] |

| SMILES | CCCCC1OC(CC(O1)(C)C)C | [4] |

| InChIKey | QUBNQDBPPTZYJL-UHFFFAOYSA-N | [4] |

Synthesis and Manufacturing

The synthesis of this compound is achieved through the acid-catalyzed acetalization of n-pentanal (valeraldehyde) with 2-methyl-2,4-pentanediol (hexylene glycol).[1] This reaction is a standard method for the formation of 1,3-dioxanes, which serve as protecting groups for carbonyls and 1,3-diols in organic synthesis.

Reaction Principle

The formation of the 1,3-dioxane ring proceeds via a reversible acid-catalyzed reaction. A proton source, such as p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of n-pentanal, activating it for nucleophilic attack by the hydroxyl groups of 2-methyl-2,4-pentanediol. Subsequent dehydration drives the reaction to completion, yielding the cyclic acetal.[1] To favor product formation, water is typically removed from the reaction mixture as it is formed, often by azeotropic distillation.[1]

Caption: Stability profile of the 1,3-dioxane ring under different chemical conditions.

Analytical and Spectroscopic Characterization

While specific, experimentally-derived spectra for this compound are not readily available in public databases, its structure can be unambiguously confirmed using a combination of standard analytical techniques. The following outlines the expected results based on the analysis of analogous 1,3-dioxane structures. [5][6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile compounds like this compound.

-

Chromatography: Due to its volatility and thermal stability, this compound is well-suited for GC analysis. A non-polar or mid-polarity capillary column (e.g., DB-5ms) would be appropriate for its separation.

-

Mass Spectrometry: Under electron ionization (EI), 1,3-dioxanes typically exhibit fragmentation patterns involving the cleavage of bonds alpha to the oxygen atoms and the loss of alkyl radicals. [5]For this compound, characteristic fragments would be expected from the loss of the butyl group at the C2 position, as well as cleavage of the dioxane ring. The molecular ion (M⁺) peak at m/z 186 may be observed, though it could be of low intensity. [5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural elucidation of the molecule.

-

¹H NMR: The proton NMR spectrum would be complex due to the number of methyl and methylene groups. Key expected signals would include:

-

A triplet corresponding to the terminal methyl group of the butyl chain.

-

Multiplets for the methylene groups of the butyl chain.

-

A characteristic signal for the acetal proton at the C2 position, likely a triplet.

-

Singlets for the gem-dimethyl groups at the C4 position.

-

A doublet for the methyl group at the C6 position.

-

Multiplets for the methylene and methine protons of the dioxane ring.

-

-

¹³C NMR: The carbon NMR spectrum would show 11 distinct signals corresponding to each carbon atom in its unique chemical environment. The most downfield signal would be the acetal carbon (C2), typically appearing in the range of 90-110 ppm. [8]Carbons adjacent to oxygen atoms (C4 and C6) would also be deshielded. The remaining signals would correspond to the carbons of the butyl chain and the methyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by C-H and C-O stretching vibrations.

-

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the alkyl groups.

-

C-O Stretching: A series of strong, characteristic bands in the 1000-1200 cm⁻¹ region, typical for the C-O-C stretching of the acetal group. [7]* The absence of a strong absorption band in the 1700-1750 cm⁻¹ region would confirm the absence of a carbonyl group from the starting aldehyde.

Applications and Relevance in Drug Development

Current Applications

As established, the primary and well-documented use of this compound is in the fragrance industry. [1][2]Its stability in various product matrices, including those with alkaline pH (e.g., soaps and detergents), makes it a versatile ingredient.

Potential Relevance for Researchers and Drug Development

While there is no direct evidence of this compound being investigated as a therapeutic agent, the 1,3-dioxane scaffold is of significant interest in medicinal chemistry.

-

Bioactive Scaffolds: Substituted 1,3-dioxanes and related 1,3-dioxolanes are present in a variety of biologically active compounds, exhibiting antibacterial, antifungal, and anticancer activities. [9]Some derivatives have been investigated as modulators of multidrug resistance (MDR) in cancer cells. [10][11]* Pharmacophore Component: The rigid, chair-like conformation of the 1,3-dioxane ring can be used to hold substituents in well-defined spatial orientations, making it a useful component in the design of ligands for specific biological targets. * Metabolic Considerations: The in vivo metabolism of some 1,3-dioxane derivatives has been shown to involve enzymatic ring cleavage through oxidation of the acetal carbon, converting the acetal into an ester. This metabolic pathway could be a consideration in drug design, potentially leading to prodrug strategies or influencing the pharmacokinetic profile of a drug candidate.

-

Toxicology: A safety assessment by the Research Institute for Fragrance Materials (RIFM) has been conducted, though detailed public data is limited. [12][13]As with any chemical, a thorough toxicological evaluation would be necessary for any potential pharmaceutical application.

Safety and Handling

Based on available safety data sheets, this compound is classified as harmful to aquatic life with long-lasting effects. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area. It is a combustible liquid with a flash point of 74.9 °C.

Conclusion

This compound is a well-characterized fragrance ingredient with a clear and established synthesis pathway. For researchers and drug development professionals, its primary significance lies not in its known biological activity, which is currently undocumented, but in its representation of the 1,3-dioxane chemical class. The stability of this scaffold under many synthetic conditions, coupled with its predictable acid-lability and potential for metabolic cleavage, makes it a relevant structure for consideration in synthetic and medicinal chemistry. Further investigation into the biological properties of this and related substituted 1,3-dioxanes could reveal novel applications beyond the fragrance industry.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

- Maessen, J. P. C., & van der Weerdt, A. J. A. (1975). U.S. Patent No. 3,884,841. Washington, DC: U.S.

- Science of Synthesis. (2007). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Senthil Kumar, J., Karthik, N., Sivaraman, S., & Subbiah, J. (2022). FT-Raman and FTIR spectrum of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid.

-

The Fragrance Conservatory. This compound. Available from: [Link]

- RIFM. (2022). RIFM fragrance ingredient safety assessment, 2,4,6-trimethyl-4-phenyl-1,3-dioxane, CAS Registry Number 5182-36-5. Food and Chemical Toxicology, 163(Supplement 1), 112833.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

-

Oregon State University. 1H NMR Chemical Shifts. Available from: [Link]

-

University of Wisconsin-Madison. 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

University of Wisconsin-Madison. 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

NIST. (2021). 1,3-Dioxane, 2,4,6-trimethyl-, (2α,4α,6α)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

-

Human Metabolome Database. (2009). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906). Available from: [Link]

- Sullivan, G., et al. (2024). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 54546-26-8. Food and Chemical Toxicology, 194(Suppl 1), 115072.

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Available from: [Link]

-

FooDB. (2010). Showing Compound 2,4,6-Trimethyl-4-phenyl-1,3-dioxane (FDB014843). Available from: [Link]

- Suffet, I. H., Khiari, D., & Bruchet, A. (1996). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Water Science and Technology, 34(3-4), 647-654.

- Quest International. (1999). U.S. Patent No. 5,888,961. Washington, DC: U.S.

- Wessjohann, L. A., & Schefzik, M. (2007). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 12(4), 825-853.

-

Doc Brown's Chemistry. (2025). 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation. Available from: [Link]

- Schettgen, T., et al. (2022). Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program HBM4EU. WUR eDepot.

-

The Good Scents Company. (n.d.). 4,4,6-trimethyl-1,3-dioxane, 1123-07-5. Available from: [Link]

- Del Razo, L. M., Styblo, M., Cullen, W. R., & Thomas, D. J. (2001). Determination of trivalent methylated arsenicals in biological matrices. Toxicology and applied pharmacology, 174(3), 282-293.

-

Reddit. (2018). Reaction condition for acid catalyzed ether cleavage. r/chemistry. Available from: [Link]

-

Master Organic Chemistry. (2016). Acidic cleavage of ethers (SN2). Available from: [Link]

-

YouTube. (2018). ether cleavage with strong acids. Available from: [Link]

-

Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Available from: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available from: [Link]

- Kishi, Y., et al. (1975). Sterically Hindered Aromatic Compounds. III. Acid-catalyzed Reactions of 2,4,6-Tri-t-butyl- and 2-Methyl-4,6-di-t-butylbenzyl Alcohols and Chlorides. Bulletin of the Chemical Society of Japan, 48(4), 1333-1337.

-

Gelest, Inc. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Available from: [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 2,2,4-Trimethyl-1,3-dioxolane (HMDB0037266). Available from: [Link]

- Wiemer, A. J., et al. (2021). Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. Molecules, 26(16), 4995.

- New Journal of Chemistry. (2022). Biological evaluation of some novel 1,3-bis substituted-2-isopropylamidines by in silico molecular dynamics and simulation studies. Royal Society of Chemistry.

- PubMed Central (PMC). (2024). Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent.

-

ChemRadar. (n.d.). 1,3-dioxane CAS#54546-26-8 | GHS Classification Search Tool. Available from: [Link]

-

PubMed. (2024). RIFM fragrance ingredient safety assessment, this compound, CAS registry number 54546-26-8. National Library of Medicine. Available from: [Link]

Sources

- 1. US3884841A - 2-n-butyl 4,4,6-trimethyl-1,3 dioxane perfume - Google Patents [patents.google.com]

- 2. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 3. This compound | 54546-26-8 [chemicalbook.com]

- 4. PubChemLite - this compound (C11H22O2) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US5888961A - 1,3-dioxane and its use in perfumery - Google Patents [patents.google.com]

- 11. Showing Compound 2,4,6-Trimethyl-4-phenyl-1,3-dioxane (FDB014843) - FooDB [foodb.ca]

- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 13. RIFM fragrance ingredient safety assessment, this compound, CAS registry number 54546-26-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of 2-Butyl-4,4,6-trimethyl-1,3-dioxane

An In-Depth Technical Guide to the Physicochemical Properties of 2-Butyl-4,4,6-trimethyl-1,3-dioxane

Introduction: Unveiling Herboxane

This compound, widely recognized in the fragrance industry by its trade name Herboxane, is a synthetic cyclic acetal prized for its unique olfactory profile.[1][2] This colorless to pale yellow liquid imparts a fresh, green, and spicy-herbaceous aroma, with nuances of chamomile, basil, and nutmeg, making it a valuable component in fragrance compositions for personal care and fabric care products.[1][2][3][4] Chemically, it is the acetal formed from the reaction of n-pentanal and 2-methylpentane-2,4-diol.[5] This guide provides a comprehensive overview of its core physical properties, the methodologies for their determination, and the scientific principles that underpin these characterization techniques, tailored for researchers and professionals in chemical and drug development fields.

Chemical Identity and Synthesis

The foundational step in characterizing any chemical entity is confirming its structure and developing a reliable synthetic pathway.

Molecular Structure

The structure of this compound is defined by a six-membered dioxane ring with specific alkyl substitutions. Understanding this structure is key to predicting its chemical behavior and physical properties.

Caption: Chemical structure of this compound.

Synthetic Protocol: Acid-Catalyzed Acetalization

The synthesis of this dioxane is a classic example of acetal formation, driven by the acid-catalyzed reaction between an aldehyde and a diol. The following workflow is adapted from established patent literature.[5]

Caption: Experimental workflow for the synthesis of Herboxane.

Expertise & Experience: Rationale Behind the Protocol

-

Causality of Choices : The selection of p-toluenesulfonic acid is deliberate; it is a strong, non-nucleophilic acid catalyst that effectively protonates the aldehyde carbonyl, activating it for attack by the diol's hydroxyl groups. Dichloromethane is used as the solvent because it is inert to the reaction conditions and forms a low-boiling azeotrope with water, facilitating its removal.

-

Trustworthiness through Self-Validation : The reaction is driven to completion by the removal of water via azeotropic distillation, an application of Le Châtelier's principle. The success of the reaction is monitored by the amount of water collected in the Dean-Stark trap or equivalent apparatus; collecting the theoretical amount (18 g per mole) indicates the reaction is complete. The final purification by vacuum fractional distillation ensures the removal of unreacted starting materials and byproducts, yielding a high-purity product, which can be validated by the techniques described below.

Core Physical Properties: A Quantitative Analysis

The physical properties of a compound are critical for its application, handling, and quality control. The key properties for this compound are summarized below.

| Physical Property | Value | Source(s) |

| CAS Number | 54546-26-8 | [1],[2] |

| Molecular Formula | C₁₁H₂₂O₂ | [1] |

| Molecular Weight | 186.295 g/mol | [1] |

| Density | 0.856 g/cm³ (at 20°C, assumed) | [1] |

| Boiling Point | 207.1 °C (at 760 mmHg) 81-82 °C (at 1 mmHg) | [1] [5] |

| Flash Point | 74.9 °C | [1] |

| Refractive Index (n_D) | 1.4295 (at 20°C, assumed) | [5] |

| Water Solubility | 656 µg/L (at 20°C) | [6] |

Experimental Determination of Physical Properties

Accurate determination of physical properties relies on standardized, calibrated methodologies. The following sections provide step-by-step protocols for key parameters.

Density Determination (Pycnometer Method)

Principle: Density is the ratio of mass to volume. A pycnometer is a glass flask with a precisely calibrated volume, allowing for highly accurate density measurements of liquids.[7]

Protocol:

-

Calibration: Thoroughly clean and dry a pycnometer of known volume (e.g., 25 mL). Weigh the empty, dry pycnometer on a calibrated analytical balance (m₁).

-

Reference Measurement: Fill the pycnometer with deionized water of a known temperature (e.g., 20°C). Insert the stopper, ensuring excess water exits through the capillary. Dry the exterior and weigh the filled pycnometer (m₂). The volume (V) can be confirmed by (m₂ - m₁) / ρ_water, where ρ_water is the density of water at the measured temperature.

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound at the same temperature. Weigh the filled pycnometer (m₃).

-

Calculation: The density of the sample (ρ_sample) is calculated as: ρ_sample = (m₃ - m₁) / V

Expertise & Experience: Ensuring Accuracy This method is superior to using a simple graduated cylinder because the pycnometer's volume is defined with much higher precision.[7] Temperature control is critical, as density is temperature-dependent. Ensure the sample and reference liquid are thermally equilibrated. The system is self-validating through the initial calibration with a standard of known density (water).

Boiling Point Determination (Thiele Tube Method)

Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8][9] This micro-method is ideal for small sample volumes.[4]

Protocol:

-

Preparation: Add approximately 0.5 mL of the sample liquid into a small test tube (fusion tube).

-

Capillary Inversion: Take a capillary tube sealed at one end and place it into the test tube with the open end down.

-

Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Place the assembly in a Thiele tube containing mineral oil, ensuring the heating arm is properly positioned.[8]

-

Observation: Gently heat the arm of the Thiele tube. A stream of bubbles will emerge from the capillary tube as trapped air and then sample vapor escape.

-

Measurement: Stop heating when a rapid, continuous stream of bubbles is observed. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube.[9] Record the atmospheric pressure.

Expertise & Experience: Method Rationale This technique precisely identifies the boiling point because the moment the liquid re-enters the capillary, the vapor pressure inside the capillary has just become equal to the external atmospheric pressure.[4] The Thiele tube's design promotes uniform heating via convection, eliminating the need for stirring.[8]

Refractive Index Measurement (Abbe Refractometer)

Principle: The refractive index is a dimensionless number describing how light propagates through a medium. It is a characteristic property dependent on temperature and the wavelength of light.[1][10] The Abbe refractometer measures this property based on the critical angle of total internal reflection.[11]

Protocol:

-

Calibration: Turn on the refractometer's light source. Open the prism assembly and clean the surfaces with ethanol and a soft lens tissue. Place a few drops of a standard with a known refractive index (e.g., distilled water, n_D = 1.3330 at 20°C) onto the measuring prism.

-

Initial Reading: Close the prisms. Looking through the eyepiece, turn the coarse adjustment knob until the light and dark fields are visible. Adjust the compensator knob to sharpen the borderline and eliminate any color fringes.

-

Calibration Adjustment: Use the fine adjustment knob to center the borderline exactly on the crosshairs. If the reading on the scale does not match the known value for the standard, adjust the calibration screw as per the instrument's manual.

-

Sample Measurement: Clean the prisms and apply 1-2 drops of this compound.

-

Final Reading: Repeat steps 2 and 3. Read the refractive index directly from the calibrated scale. Record the temperature, as the index is temperature-sensitive.[12]

Expertise & Experience: Trustworthy Measurements Calibration is the cornerstone of a trustworthy measurement. Calibrating with a known standard before and after sample measurement validates the instrument's performance. The chromatic dispersion compensator (Amici prisms) is crucial for using a white light source, as it corrects for dispersion and effectively measures the refractive index at the standard sodium D-line wavelength (589 nm).[6][11]

Spectroscopic Characterization Profile

Infrared (IR) Spectroscopy

Expected Features: The IR spectrum is used to identify functional groups. For this compound, the most characteristic feature would be strong C-O stretching vibrations typical of cyclic acetals/ethers, expected in the 1140-1070 cm⁻¹ region.[13] The spectrum would also show C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1480-1365 cm⁻¹.[13] Critically, the absence of a strong, broad peak around 3300 cm⁻¹ (O-H stretch) and a strong peak around 1715 cm⁻¹ (C=O stretch) would confirm the consumption of the starting diol and aldehyde, respectively.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Features:

-

¹H NMR: The proton NMR would be complex. Key signals would include a triplet around 4.5-5.0 ppm for the acetal proton at the C2 position, coupled to the adjacent methylene group of the butyl chain. The various methyl groups (at C4 and C6) would appear as singlets and doublets in the upfield region (approx. 0.9-1.3 ppm). The butyl chain protons would appear as a series of multiplets between ~0.9 and 1.6 ppm.

-

¹³C NMR: The carbon NMR would show 11 distinct signals. The acetal carbon (C2) would be the most downfield, likely in the 95-105 ppm range. The carbons bonded to oxygen (C4, C6) would appear around 60-80 ppm. The remaining aliphatic carbons would be found in the 10-40 ppm range.

Mass Spectrometry (MS)

Expected Fragmentation: Under Electron Ionization (EI), the molecular ion peak (M⁺) at m/z = 186 would be expected. The fragmentation of 1,3-dioxanes is often initiated by cleavage alpha to the oxygen atoms.[15] Common fragmentation pathways would likely involve the loss of the butyl group (M-57) or cleavage of the dioxane ring, leading to characteristic fragment ions.[15][16] Predicted mass spectrometry data suggests prominent adducts at m/z 187.17 ([M+H]⁺) and 209.15 ([M+Na]⁺).[17]

Safety and Handling

According to available safety data, this compound is classified as harmful to aquatic life with long-lasting effects (H412). Standard safe handling procedures for laboratory chemicals should be followed:

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition as it is a combustible liquid.[9]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.

References

-

Chemistry 103. (n.d.). Measurement of Density. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Measuring Density with a Laboratory Balance. Retrieved from [Link]

-

Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

University of Arizona. (n.d.). Lab 2: Refractive Index and Snell's Law. Retrieved from [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Abbe's Refractometer (Procedure). Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

XiXisys. (n.d.). GHS SDS for this compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Experiment 2: The Density of Liquids and Solids. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Rudolph Research Analytical. (n.d.). Refractometry - Measuring Refractive Index. Retrieved from [Link]

-

Pitot, C. (n.d.). ABBE Zeiss Refractometer. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,3-dioxane. Retrieved from [Link]

-

The Fragrance Conservatory. (n.d.). This compound. Retrieved from [Link]

- Maessen, J. P. C., & van der Weerdt, A. J. A. (1975). U.S. Patent No. 3,884,841. Washington, DC: U.S. Patent and Trademark Office.

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass spectrometry 1. Retrieved from [Link]

Sources

- 1. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US3884841A - 2-n-butyl 4,4,6-trimethyl-1,3 dioxane perfume - Google Patents [patents.google.com]

- 6. davjalandhar.com [davjalandhar.com]

- 7. mt.com [mt.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. rudolphresearch.com [rudolphresearch.com]

- 11. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 12. macro.lsu.edu [macro.lsu.edu]

- 13. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. PubChemLite - this compound (C11H22O2) [pubchemlite.lcsb.uni.lu]

Conformational Analysis of Substituted 1,3-Dioxanes: A Guide for Drug Discovery and Chemical Research

Introduction: The Significance of Conformational Control in 1,3-Dioxane Systems

The 1,3-dioxane scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural core of numerous pharmacologically active molecules.[1][2] The precise three-dimensional arrangement of substituents on the 1,3-dioxane ring dictates the molecule's overall shape, polarity, and steric profile. These characteristics, in turn, govern its ability to interact with biological targets such as enzymes and receptors, profoundly influencing its efficacy and selectivity.[3][4] For researchers in drug development, a nuanced understanding of the conformational preferences within this heterocyclic system is not merely academic; it is a critical prerequisite for rational molecular design and the optimization of lead compounds.

This guide provides a comprehensive exploration of the principles governing the conformational analysis of substituted 1,3-dioxanes. We will delve into the intricate balance of steric, electronic, and stereoelectronic forces that control ring geometry, moving beyond simplistic steric arguments to explain the often counterintuitive conformational behaviors observed in these systems. We will present detailed, field-proven protocols for both experimental determination and computational modeling of conformational equilibria, grounding our discussion in the foundational work of pioneers like Ernest L. Eliel, whose research transformed our understanding of stereochemistry in heterocyclic systems.[5][6][7]

Fundamental Principles of 1,3-Dioxane Conformation

The Chair Conformation: A Modified Cyclohexane

Similar to cyclohexane, the 1,3-dioxane ring overwhelmingly adopts a chair conformation to alleviate angle and torsional strain.[1][2] However, the introduction of two oxygen atoms at the 1- and 3-positions induces significant geometric and electronic perturbations compared to its carbocyclic counterpart. The C-O bond length is shorter than a C-C bond (approx. 1.43 Å vs. 1.54 Å), leading to a more "puckered" ring structure. This geometric distinction has profound consequences, most notably the intensification of 1,3-diaxial interactions between substituents.[2] For instance, an axial substituent at the C2 position experiences more severe steric repulsion from the axial hydrogens at C4 and C6 than a similar substituent would in cyclohexane.[2]

The chair conformation is not static but exists in a dynamic equilibrium, interconverting between two chair forms through higher-energy twist-boat and boat intermediates.[1][8] For a substituted 1,3-dioxane, these two chair conformers are rarely of equal energy. The system will preferentially populate the lower-energy conformation that minimizes destabilizing interactions, and the primary goal of conformational analysis is to quantify this preference.

Caption: Conformational interconversion pathway for the 1,3-dioxane ring.

Governing Factors in Conformational Preference

The conformational equilibrium of a substituted 1,3-dioxane is dictated by a subtle interplay of competing effects. A clear understanding of each is essential for predicting molecular geometry.

Steric Effects: The A-Value

The most intuitive factor is steric hindrance. To avoid destabilizing 1,3-diaxial interactions, non-polar alkyl and aryl substituents strongly prefer the less crowded equatorial position.[2] The energetic cost of forcing a substituent into the axial position is quantified by its conformational free energy, or "A-value" (ΔG° = G_axial - G_equatorial).[9] A larger, positive A-value signifies a stronger equatorial preference. Due to the shorter C-O bonds and more puckered nature of the 1,3-dioxane ring, A-values for substituents are generally larger than in cyclohexane.[10]

| Substituent (R) at C5 | A-Value (kcal/mol) | Substituent (R) at C2 | A-Value (kcal/mol) |

| Methyl (Me) | 0.8 - 0.9 | Methyl (Me) | ~3.9 |

| Ethyl (Et) | 1.1 | Phenyl (Ph) | ~3.1 |

| Isopropyl (i-Pr) | 1.3 - 1.4 | tert-Butyl (t-Bu) | > 4.5 |

| tert-Butyl (t-Bu) | 1.4 - 1.8 | Methoxy (OMe) | -0.55 (Anomeric) |

| Phenyl (Ph) | 1.0 | Chlorine (Cl) | -1.5 (Anomeric) |

| Note: Values are approximate and can vary with solvent and substitution pattern. Negative values indicate an axial preference. |

Stereoelectronic Effects: Beyond Simple Sterics

The presence of oxygen lone pairs introduces powerful stereoelectronic effects that can override steric considerations, leading to conformations that are initially counterintuitive.

This is arguably the most critical stereoelectronic interaction in 1,3-dioxane chemistry. When an electronegative substituent (e.g., -OR, -Cl, -SR) is located at the C2 position, it often shows a marked preference for the axial orientation, despite the potential for steric clash.[2][11] This stabilization arises from a hyperconjugative interaction where a lone pair (n) on one of the ring oxygen atoms donates electron density into the adjacent antibonding sigma orbital (σ) of the axial C-X bond.[12][13] This n → σ interaction is stereoelectronically favored when the lone pair orbital and the C-X bond are anti-periplanar, a condition perfectly met in the axial conformation. This effect is a dominant factor in carbohydrate chemistry and is critical for understanding the behavior of acetals and related functional groups.[11][14]

Caption: The anomeric effect stabilizes an axial electronegative substituent at C2.

The gauche effect describes the tendency of a molecule to adopt a conformation that has more gauche interactions between adjacent electron pairs and/or polar bonds than would be predicted by sterics alone.[15] In 1,3-dioxanes, this is particularly relevant for substituents at the C5 position. For example, in 5-fluoro-1,3-dioxane, the axial conformer can be favored due to stabilizing hyperconjugative interactions between the C-F bond and the C-O bonds of the ring.[16]

These are weaker, long-range orbital interactions that can further influence conformational preferences. An example is the interaction between an oxygen lone pair and the σ* orbital of a C-H bond at the C5 position (an n → σ*C-H interaction).[17][18] While individually small, these effects can collectively contribute to the overall conformational energy balance.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is required for a robust conformational analysis.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental tool for studying solution-state conformations.[2][5]

Step-by-Step Protocol for NMR-Based Analysis:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified substituted 1,3-dioxane in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, Toluene-d₈) to a final concentration of 10-20 mM. The choice of solvent is critical, as polarity can influence conformational equilibria.[15]

-

Filter the solution into a high-precision NMR tube.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum to assess sample purity and obtain initial chemical shift and coupling constant information.[19]

-

Acquire a ¹³C NMR spectrum. The chemical shifts of ring carbons are sensitive to their steric environment; for example, an axial substituent will typically cause an upfield (lower ppm) shift of the γ-carbons (C2/C6 for a C4 substituent) due to the γ-gauche effect.[16][20]

-

Acquire two-dimensional spectra as needed:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in signal assignment.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining spatial relationships. A cross-peak between two protons indicates they are close in space (< 5 Å). The intensity of the NOE is inversely proportional to the sixth power of the distance between the nuclei, providing powerful evidence for axial vs. equatorial assignments (e.g., strong NOEs between an axial proton at C2 and axial protons at C4/C6).[2]

-

-

-

Data Analysis:

-

Chemical Shifts (δ): Axial protons are typically shielded (found at a lower ppm) compared to their equatorial counterparts.

-

Vicinal Coupling Constants (³J_HH): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle (φ) between them, as described by the Karplus equation. Large couplings (³J_ax-ax ≈ 10-13 Hz) are indicative of a 180° relationship, while smaller couplings (³J_ax-eq ≈ 2-5 Hz, ³J_eq-eq ≈ 2-5 Hz) indicate a ~60° relationship.[21] This is often the most definitive piece of data for assigning chair conformations.

-

Integration: For conformationally mobile systems at room temperature where both chair conformers are populated, the observed coupling constants and chemical shifts will be a population-weighted average. The ratio of conformers can be determined by acquiring spectra at low temperatures to "freeze out" the individual conformers or by using the measured average coupling constants to solve for the mole fractions of each conformer.

-

Caption: Experimental workflow for NMR-based conformational analysis.

Computational Protocol: Quantum Chemical Calculations

Computational chemistry provides invaluable insight into the energies of different conformers and the transition states that separate them.[22][23]

Step-by-Step Protocol for Computational Analysis:

-

Structure Building:

-

Construct the initial 3D structures for all plausible conformers (e.g., equatorial chair, axial chair, twist-boat) in a molecular modeling program.

-

-

Geometry Optimization:

-

Perform a full geometry optimization for each conformer. The goal is to find the lowest energy structure for each.

-

Methodology: Density Functional Theory (DFT) is a robust and widely used method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[22] For higher accuracy, especially when non-covalent interactions are critical, methods like M06-2X or MP2 with larger basis sets may be employed.[23]

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation on each optimized structure at the same level of theory.

-

Purpose: This step serves two critical functions. First, it confirms that the optimized structure is a true energy minimum (no imaginary frequencies). Second, it provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).[23]

-

-

Energy Analysis:

-

Compare the calculated Gibbs free energies (G) of the conformers. The difference in free energy (ΔG) allows for the calculation of the theoretical equilibrium constant (K_eq = e^(-ΔG/RT)) and the relative populations of each conformer at a given temperature.

-

The results can be directly compared with experimental data from NMR or chemical equilibration studies.

-

-

(Optional) Transition State Search:

-

To understand the energy barrier to ring inversion, a transition state search can be performed (e.g., using methods like QST2/QST3 or Berny optimization) to locate the saddle point on the potential energy surface connecting the two chair forms. A subsequent frequency calculation must confirm the presence of a single imaginary frequency corresponding to the ring flip motion.

-

Caption: Workflow for computational conformational analysis of 1,3-dioxanes.

Conclusion and Outlook

The conformational analysis of substituted 1,3-dioxanes is a field where simple steric models are insufficient. A successful analysis hinges on a deep appreciation for the interplay between classic steric repulsion and powerful stereoelectronic forces like the anomeric and gauche effects. For the medicinal chemist or the synthetic strategist, mastering these principles is essential for predicting and controlling molecular shape.

By combining high-field NMR spectroscopy with modern computational methods, researchers can develop a highly accurate and predictive model of the conformational landscape of any substituted 1,3-dioxane. This dual approach, where experiment validates theory and theory explains experiment, provides the robust, self-validating system required for modern chemical research. The insights gained from such studies are directly applicable to the design of more potent, selective, and effective therapeutic agents and the development of stereochemically complex synthetic routes.

References

-

Juaristi, E., et al. (1995). Conformational Analysis of 5-Substituted 1,3-Dioxanes. 7. Effect of Lithium Bromide Addition. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Ernest L. Eliel. [Link]

-

Science of Synthesis. (2007). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Houben-Weyl. [Link]

-

Kuramshina, A. E., & Kuznetsov, V. V. (2010). Conformational Analysis of 5-Substituted 1,3-Dioxanes. Russian Journal of Organic Chemistry. [Link]

-

Juaristi, E., et al. (1989). Conformational analysis of 5-substituted 1,3-dioxanes. 4. The use of precise structural information for the understanding of the conformational behavior of cis-5-(tert-butylsulfonyl)- and cis-5-(tert-butylsulfinyl)-2-tert-butyl-1,3-dioxane. The Journal of Organic Chemistry. [Link]

-

Eliel, E. L. (1970). Conformational analysis in saturated heterocyclic compounds. Accounts of Chemical Research. [Link]

-

National Academy of Sciences. (n.d.). Ernest Eliel Biographical Memoirs. [Link]

-

ResearchGate. (2014). A computational study of conformers of 1,3-dioxane (1,3-dioxacyclohexane). [Link]

-

Juaristi, E., et al. (1995). Conformational Analysis of 5-Substituted 1,3-Dioxanes. 7. Effect of Lithium Bromide Addition. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2012). Synthesis of conformationally restricted 1,3-dioxanes to analyze the bioactive conformation of 1,3-dioxane-based σ 1 and PCP receptor antagonists. [Link]

-

Anderson, J. E., & Brand, J. C. D. (1966). Conformational analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society. [Link]

-

Kuznetsov, V. V. (2010). Comparative Conformational Analysis of 1,3-Dioxane and 1,3-Dithiane. Russian Journal of Organic Chemistry. [Link]

-

Eliel, E. L., et al. (1968). Conformational analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society. [Link]

-

ResearchGate. (2001). NEW 2,4,6-SUBSTITUTED 1,3-DIOXANES: SYNTHESIS, STEREOCHEMISTRY AND THERMODYNAMIC DATA DETERMINATIONS BY CIS-TRANS ISOMERS EQUILIBRIUM. [Link]

-

Alabugin, I. V. (2000). Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1,3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important?. Journal of Organic Chemistry. [Link]

-

Wiese, M., et al. (2020). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules. [Link]

-

ResearchGate. (2000). Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1,3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important?. [Link]

-

Grindley, T. B., & Szarek, W. A. (1974). Conformational Studies on 1,3-Dioxepanes. Part IV. Applications of Geminal Coupling Constants to Conformational Analysis of 1,3-Dioxepane Rings. Canadian Journal of Chemistry. [Link]

-